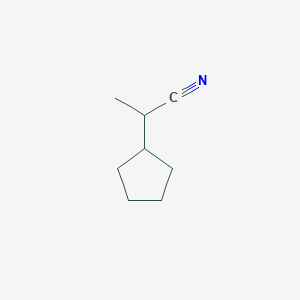
2-Bromo-3-(1h-imidazol-2-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-(1h-imidazol-2-yl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(1h-imidazol-2-yl)pyridine typically involves the bromination of 3-(1h-imidazol-2-yl)pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure safety, cost-effectiveness, and environmental compliance.
化学反应分析
Types of Reactions
2-Bromo-3-(1h-imidazol-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The imidazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or DMF.
Major Products
The major products of these reactions depend on the specific reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyridine derivative.
科学研究应用
2-Bromo-3-(1h-imidazol-2-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting enzyme inhibition or receptor modulation.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Catalysis: It acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
作用机制
The mechanism of action of 2-Bromo-3-(1h-imidazol-2-yl)pyridine largely depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, making it useful in catalysis.
相似化合物的比较
Similar Compounds
2-(1H-Imidazol-2-yl)pyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4-(1H-imidazol-2-yl)pyridine: Similar structure but with the bromine atom at a different position, affecting its reactivity and applications.
Uniqueness
2-Bromo-3-(1h-imidazol-2-yl)pyridine is unique due to the specific positioning of the bromine atom, which influences its reactivity and makes it a versatile intermediate in organic synthesis.
属性
分子式 |
C8H6BrN3 |
|---|---|
分子量 |
224.06 g/mol |
IUPAC 名称 |
2-bromo-3-(1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12) |
InChI 键 |
HPIKZMZVXCXLDD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)Br)C2=NC=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















